L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt
Brand Name: Vulcanchem
CAS No.: 70534-48-4
VCID: VC3944154
InChI: InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3/t;8-/m.0/s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C24H34N2O8S2
Molecular Weight: 542.7 g/mol

L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt

CAS No.: 70534-48-4

Cat. No.: VC3944154

Molecular Formula: C24H34N2O8S2

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

L-Aspartic acid di-tert-butyl ester dibenzenesulfimide salt - 70534-48-4

Specification

CAS No. 70534-48-4
Molecular Formula C24H34N2O8S2
Molecular Weight 542.7 g/mol
IUPAC Name N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl (2S)-2-aminobutanedioate
Standard InChI InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3/t;8-/m.0/s1
Standard InChI Key OLJCTCXCESSNIQ-WDBKTSHHSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
SMILES CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises two distinct moieties:

  • L-Aspartic acid di-tert-butyl ester: This component features two tert-butyl (t-Bu) groups esterified to the α- and β-carboxyl groups of L-aspartic acid. The tert-butyl groups provide steric hindrance, preventing unintended reactions at these sites .

  • Dibenzenesulfimide: A sulfonamide derivative acting as a counterion, enhancing the compound’s stability and solubility in organic solvents.

The stereochemistry of the L-aspartic acid backbone ensures compatibility with biological systems, making it suitable for synthesizing peptides with defined chiral centers .

Key Physical Properties

PropertyValue
Melting Point150–155 °C (dec.)
Molecular Weight542.67 g/mol
SolubilityMethanol, DMF, DCM
Optical Rotation (α)²⁰/D+6.0° to +8.0° (c=1, MeOH)

The compound’s high melting point and moderate solubility in polar aprotic solvents facilitate its use in reflux conditions during synthesis .

Synthesis and Preparation

Transesterification Reaction

The synthesis begins with L-aspartic acid or its N-protected derivatives (e.g., benzyloxycarbonyl-L-aspartic acid, Z-L-Asp). In a transesterification reaction, the carboxyl groups react with tert-butyl acetate or analogous tert-butyl compounds in the presence of a catalyst (e.g., palladium black) .

Reaction Scheme:

Z-L-Asp+2t-Bu-OAcPdZ-L-Asp(OtBu)2+2AcOH\text{Z-L-Asp} + 2\, \text{t-Bu-OAc} \xrightarrow{\text{Pd}} \text{Z-L-Asp(OtBu)}_2 + 2\, \text{AcOH}

The tert-butyl groups replace the acetyl groups, yielding the di-tert-butyl ester. Excess tert-butyl reagent ensures complete conversion, minimizing mono-ester byproducts .

Salt Formation

The free amine group of the di-tert-butyl ester is protonated using dibenzenesulfimide, forming the final salt. This step improves crystallinity and storage stability.

Critical Parameters:

  • Molar Ratio: A 1:10 ratio of amino acid to tert-butyl reagent maximizes yield .

  • Catalyst Loading: 5–10 mol% palladium ensures efficient transesterification .

Applications in Peptide Synthesis

Carboxyl Group Protection

In SPPS, the tert-butyl groups shield the aspartic acid carboxyl functions from nucleophilic attack during coupling reactions. This protection is orthogonal to other protecting groups (e.g., Fmoc for amines), allowing sequential deprotection .

Regioselective Deprotection

Enzymatic hydrolysis with pig liver esterase (PLE) selectively cleaves the β-tert-butyl ester, enabling the synthesis of aspartic acid derivatives with free α-carboxyl groups. This selectivity is pivotal for constructing peptides with specific side-chain modifications .

Example Application:

L-Asp(OtBu)2PLEL-Asp-α-(OtBu)+t-BuOH\text{L-Asp(OtBu)}_2 \xrightarrow{\text{PLE}} \text{L-Asp-α-(OtBu)} + \text{t-BuOH}

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing palladium catalysts with enzymatic or organocatalytic systems to reduce metal contamination in pharmaceutical intermediates .

Expanding Substrate Scope

Researchers are exploring dibenzenesulfimide salts of other acidic amino acids (e.g., glutamic acid) to develop modular peptide synthesis platforms .

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